2-(Isoxazol-4-yl)benzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Zinc-binding pharmacophore

2-(Isoxazol-4-yl)benzenesulfonamide (CAS 87488-72-0, MW 224.24 g/mol, C₉H₈N₂O₃S) is an ortho-substituted benzenesulfonamide bearing an unsubstituted isoxazole ring at the 4-position of the heterocycle, attached directly to the 2-position of the benzene ring. The compound features a free primary sulfonamide (–SO₂NH₂) directly on the aryl ring, distinguishing it from N-linked sulfonamide antibacterials (e.g., sulfisoxazole, sulfamethoxazole) and from para-substituted diaryl-isoxazole COX-2 inhibitors (e.g., valdecoxib).

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 87488-72-0
Cat. No. B13513491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoxazol-4-yl)benzenesulfonamide
CAS87488-72-0
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CON=C2)S(=O)(=O)N
InChIInChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-8(9)7-5-11-14-6-7/h1-6H,(H2,10,12,13)
InChIKeyBOKUUSMOZHBZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoxazol-4-yl)benzenesulfonamide (CAS 87488-72-0): Structural and Procurement Baseline


2-(Isoxazol-4-yl)benzenesulfonamide (CAS 87488-72-0, MW 224.24 g/mol, C₉H₈N₂O₃S) is an ortho-substituted benzenesulfonamide bearing an unsubstituted isoxazole ring at the 4-position of the heterocycle, attached directly to the 2-position of the benzene ring . The compound features a free primary sulfonamide (–SO₂NH₂) directly on the aryl ring, distinguishing it from N-linked sulfonamide antibacterials (e.g., sulfisoxazole, sulfamethoxazole) and from para-substituted diaryl-isoxazole COX-2 inhibitors (e.g., valdecoxib) [1]. It serves as a minimalist isoxazole-benzenesulfonamide scaffold for carbonic anhydrase inhibitor development and is claimed within DuPont's ortho-heterocyclic benzenesulfonamide herbicide patent family [2].

Why Generic Substitution Fails for 2-(Isoxazol-4-yl)benzenesulfonamide: Ortho-Regiochemistry as a Decisive Selectivity Determinant


In-class isoxazole-benzenesulfonamides cannot be freely interchanged because the position of sulfonamide attachment (ortho vs. para) and the isoxazole linkage point (3-yl, 4-yl, or 5-yl) fundamentally alter zinc-binding geometry at carbonic anhydrase active sites, COX-2 isoform selectivity, and herbicidal target engagement [1]. The ortho-substituted benzenesulfonamide geometry in 2-(isoxazol-4-yl)benzenesulfonamide produces a distinct dihedral angle between the aryl and heterocycle planes compared to para-substituted valdecoxib, directly impacting pharmacophore presentation [2]. Furthermore, the unsubstituted isoxazole-4-yl moiety lacks the methyl and aryl decorations found in COX-2-selective drugs, eliminating COX-2 activity while preserving carbonic anhydrase zinc-binding capacity—a differentiation critical for avoiding mechanistic cross-reactivity in procured screening libraries [3].

Quantitative Differentiation Evidence for 2-(Isoxazol-4-yl)benzenesulfonamide vs. Structural Analogs


Ortho- vs. Para-Substitution: Impact on Carbonic Anhydrase Isoform Inhibition Profile

2-(Isoxazol-4-yl)benzenesulfonamide bears the sulfonamide zinc-binding group directly at the ortho position of the benzene ring relative to the isoxazole substituent, in contrast to valdecoxib (para-sulfonamide) and sulfisoxazole/sulfamethoxazole (N-linked sulfonamide at the isoxazole nitrogen). This ortho geometry results in a Ki of 73.7 μM against human carbonic anhydrase II (hCA II), representing weak but measurable inhibition . In comparison, optimized para-substituted isoxazole-benzenesulfonamides from the Altug et al. series achieve Ki values of 0.5–49.3 nM against hCA II—a >1,400-fold potency range achievable through scaffold elaboration, indicating that the ortho scaffold provides a tunable starting point rather than a pre-optimized inhibitor [1]. The unsubstituted isoxazole-4-yl ortho scaffold thus offers a distinct selectivity baseline for fragment-based CA inhibitor design.

Carbonic anhydrase inhibition Isoform selectivity Zinc-binding pharmacophore

Herbicidal Activity Claim: Ortho-Heterocyclic Benzenesulfonamide Differentiation from Pharmaceutical Analogs

DuPont patent US 4,511,392 explicitly claims ortho-(isoxazolyl, isothiazolyl, pyrazolyl, thiadiazolyl, oxadiazolyl, and triazolyl)benzenesulfonamides as herbicides, with 2-(isoxazol-4-yl)benzenesulfonamide falling within the claimed generic structure [1]. The ortho-heterocyclic benzenesulfonamide motif serves as a precursor to sulfonylurea herbicides via reaction with heterocyclic isocyanates. In contrast, para-substituted isoxazole-benzenesulfonamides such as valdecoxib and parecoxib are exclusively claimed for COX-2 inhibition and inflammation treatment, with no herbicidal utility [2]. This represents a complete application-domain bifurcation: ortho-substitution enables herbicidal sulfonylurea formation; para-substitution enables COX-2 pharmacophore presentation. The ortho geometry is essential for the sulfonylurea bridge formation chemistry depicted in Equation 3 of the DuPont patent [1].

Agrochemical Herbicide discovery Sulfonylurea precursor

Isoxazole-4-yl vs. Isoxazole-3-yl/5-yl Attachment: Synthetic Accessibility and Scaffold Minimalism

2-(Isoxazol-4-yl)benzenesulfonamide (MW 224.24) represents the minimal isoxazole-benzenesulfonamide scaffold with an unsubstituted isoxazole ring, making it the lightest and least functionalized member of the ortho-isoxazole-benzenesulfonamide series . By comparison, valdecoxib (MW 314.36, +40% mass) contains additional 5-methyl and 3-phenyl substituents that are essential for COX-2 potency (IC₅₀ = 5 nM) but add synthetic complexity and metabolic liabilities [1]. Sulfisoxazole (MW 267.31) and sulfamethoxazole (MW 253.28) feature N-linked sulfonamide connectivity that precludes the free –SO₂NH₂ group required for carbonic anhydrase zinc coordination [2]. The 4-yl isoxazole attachment in the target compound is synthetically accessible via direct sulfochlorination of 2-(isoxazol-4-yl)benzene precursors, whereas 3-yl and 5-yl isoxazole-benzenesulfonamides require distinct heterocycle construction strategies [3].

Fragment-based drug discovery Scaffold minimalism Synthetic tractability

Anti-Parasitic Activity Class Potential: Isoxazolyl-Sulfonamide Scaffold Validation Against Trypanosoma cruzi

The isoxazolyl-sulfonamide chemotype, of which 2-(isoxazol-4-yl)benzenesulfonamide is the structurally simplest ortho-substituted member, has been validated as a non-cytotoxic anti-parasitic scaffold in a series of 20 novel isoxazolyl-sulfonamides evaluated by da Rosa et al. (2018) [1]. In that study, the most potent compounds (8 and 16) achieved GI₅₀ values of 14.3 μM and 11.6 μM against T. cruzi amastigotes, with selectivity indices (SI) of >34.8 and 29.1 respectively, approaching the reference drug benznidazole (GI₅₀ = 10.2 μM) [1]. All 20 compounds showed drug-like properties and low cytotoxicity. While 2-(isoxazol-4-yl)benzenesulfonamide itself was not among the specific compounds tested in that study, it represents the unsubstituted core scaffold from which the active derivatives were elaborated, providing a validated starting point for anti-Chagas lead optimization [2]. In contrast, N-linked sulfonamides such as sulfamethoxazole and sulfisoxazole have no reported anti-T. cruzi activity, and valdecoxib's COX-2 mechanism is irrelevant to parasitic disease.

Chagas disease Trypanosoma cruzi Anti-parasitic screening

Free Sulfonamide vs. N-Substituted Sulfonamide: Differential Zinc-Binding Capacity for Metallo-Enzyme Targeting

2-(Isoxazol-4-yl)benzenesulfonamide contains a free primary sulfonamide (–SO₂NH₂) that can deprotonate to the sulfonamidate anion (–SO₂NH⁻), the established zinc-binding pharmacophore for carbonic anhydrase inhibition [1]. In contrast, sulfisoxazole and sulfamethoxazole feature N-substituted sulfonamides (Ar–SO₂–NH–isoxazole) where the sulfonamide nitrogen is blocked, preventing deprotonation to the zinc-binding anionic form [2]. This mechanistic distinction is absolute: N-substituted sulfonamides cannot coordinate the catalytic zinc ion in carbonic anhydrase isoforms. The free sulfonamide of the target compound enables exploration of CA isoform selectivity (hCA I, II, IV, VII, IX, XII) and bacterial CA targets (e.g., MtCA from Mycobacterium tuberculosis), whereas N-linked sulfonamide antibacterials are restricted to dihydropteroate synthase inhibition [3]. The isoxazole-benzenesulfonamide scaffold incorporating a free –SO₂NH₂ group has been validated for selective MtCA inhibition (Ki = 0.08–0.09 μM for optimized analogs, 199-fold selective over hCA I) [3].

Metalloenzyme inhibition Zinc-binding group Carbonic anhydrase

Dihedral Geometry and Pharmacophore Presentation: Ortho vs. Para Conformational Analysis

The ortho-substitution pattern in 2-(isoxazol-4-yl)benzenesulfonamide enforces a distinct biaryl dihedral angle between the benzene and isoxazole rings compared to the para-substitution geometry of valdecoxib and related COX-2 inhibitors [1]. In valdecoxib, the sulfonamide and the diaryl-isoxazole system are positioned at opposite ends of the molecule (para relationship), enabling simultaneous COX-2 binding pocket occupancy by the sulfonamide (hydrophilic side pocket) and the 3-phenyl/5-methyl substituents (hydrophobic channel) [2]. In the ortho scaffold, the sulfonamide and isoxazole are in close proximity (1,2-relationship on benzene), producing a compact, bent molecular architecture incompatible with the COX-2 pharmacophore model but potentially enabling alternative protein binding modes. The ortho geometry was explicitly preferred in DuPont's herbicidal sulfonamide patents for optimal sulfonylurea formation geometry [3]. Computational docking of the isoxazole-4-yl ortho-benzenesulfonamide scaffold into hCA isoforms confirms a distinct binding pose compared to para-substituted analogs, with the isoxazole ring occupying different sub-pocket space [1].

Conformational analysis Pharmacophore modeling Structure-based design

Optimal Procurement and Research Application Scenarios for 2-(Isoxazol-4-yl)benzenesulfonamide (CAS 87488-72-0)


Fragment-Based Carbonic Anhydrase Inhibitor Screening Libraries

2-(Isoxazol-4-yl)benzenesulfonamide is optimally deployed as a minimalist fragment (MW 224.24) in carbonic anhydrase inhibitor screening cascades. Its measurable but weak hCA II affinity (Ki = 73.7 μM) provides an ideal baseline for fragment growth optimization, with the free –SO₂NH₂ group ensuring zinc-binding capacity and the unsubstituted isoxazole-4-yl ring offering multiple vectors for chemical elaboration [1]. The ortho-geometry scaffold enables exploration of binding poses inaccessible to para-substituted CA inhibitor series (Ki = 0.5–49.3 nM range in Altug et al. 2017), potentially yielding isoform-selective inhibitors for hCA VII (neuropathic pain), hCA IX/XII (cancer), or bacterial CA targets [2].

Agrochemical Sulfonylurea Herbicide Precursor Development

As explicitly claimed in DuPont patent US 4,511,392, 2-(isoxazol-4-yl)benzenesulfonamide serves as a key intermediate for synthesizing ortho-heterocyclic benzenesulfonylurea herbicides via reaction with triazine or pyrimidine isocyanates [1]. The ortho-isoxazole geometry is essential for herbicidal activity; para-substituted analogs such as valdecoxib are not competent for sulfonylurea herbicide formation. Procurement for agrochemical discovery programs should specify this CAS number for ortho-isoxazole-4-yl geometry, distinguishing it from the isomeric 2-(isoxazol-5-yl)benzenesulfonamide (CAS 6458-75-9) also claimed in the patent [2].

Anti-Parasitic Lead Optimization Starting Scaffold

The isoxazolyl-sulfonamide chemotype has been validated for anti-Trypanosoma cruzi activity, with optimized analogs achieving GI₅₀ values of 11.6–14.3 μM and selectivity indices >29 (da Rosa et al. 2018) [1]. 2-(Isoxazol-4-yl)benzenesulfonamide provides the unadorned core scaffold for systematic structure-activity relationship exploration, enabling medicinal chemistry teams to independently introduce substituents at the isoxazole 3- and 5-positions, the benzene ring, and the sulfonamide nitrogen. The established non-cytotoxic profile of the chemotype reduces the risk of early-stage toxicity-related attrition [2].

Metalloenzyme Mechanistic Probe and Crystallographic Tool Compound

The combination of a free primary sulfonamide zinc-binding group with the compact ortho-isoxazole-4-yl geometry makes 2-(isoxazol-4-yl)benzenesulfonamide suitable as a crystallographic tool compound for mapping carbonic anhydrase active-site topology [1]. Its small size (MW 224.24) minimizes steric clashes in co-crystallization experiments, while the isoxazole ring provides distinctive electron density for unambiguous placement in X-ray crystallography. The compound's weak affinity (Ki = 73.7 μM) is actually advantageous for soaking experiments where high-affinity inhibitors may cause crystal cracking, and its structural simplicity facilitates unambiguous interpretation of protein-ligand interactions [2].

Quote Request

Request a Quote for 2-(Isoxazol-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.